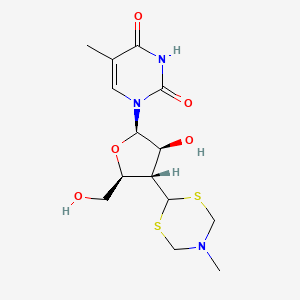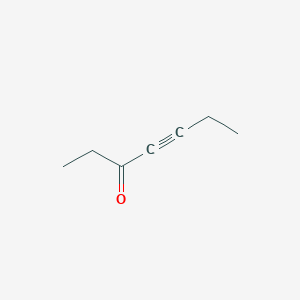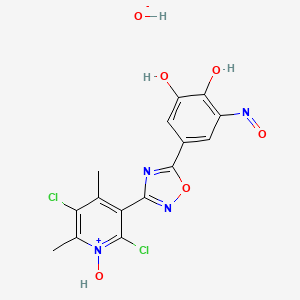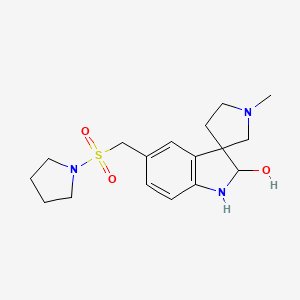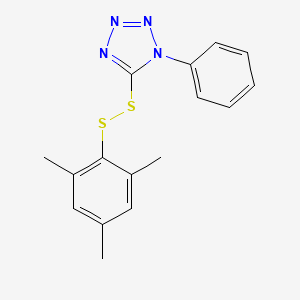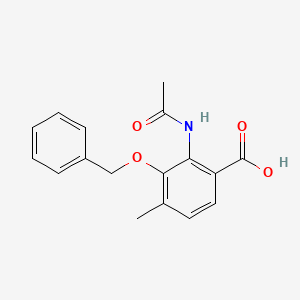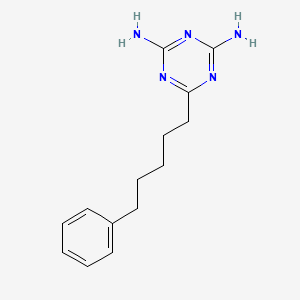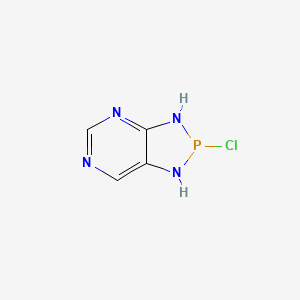
4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid is an organic compound with the molecular formula C13H16O6 This compound features a butenoic acid backbone with a 2,4,6-trimethoxyphenyl group and a keto group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between 2,4,6-trimethoxybenzaldehyde and an appropriate ketone or ester. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Oxidation: The intermediate product from the aldol condensation is then subjected to oxidation to introduce the keto group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis: The final step involves hydrolysis of the ester group to yield the carboxylic acid. This can be achieved using acidic or basic hydrolysis conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reagents are carefully selected to optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amines, thiols.
Aplicaciones Científicas De Investigación
4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound’s keto group and phenyl ring allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4-(2,4-dimethoxyphenyl)-2-butenoic acid: Lacks one methoxy group compared to the target compound.
4-Oxo-4-(2,4,6-trimethylphenyl)-2-butenoic acid: Contains methyl groups instead of methoxy groups.
4-Oxo-4-(2,4,6-trihydroxyphenyl)-2-butenoic acid: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.
Propiedades
Número CAS |
84386-14-1 |
|---|---|
Fórmula molecular |
C13H14O6 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
(E)-4-oxo-4-(2,4,6-trimethoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C13H14O6/c1-17-8-6-10(18-2)13(11(7-8)19-3)9(14)4-5-12(15)16/h4-7H,1-3H3,(H,15,16)/b5-4+ |
Clave InChI |
JGSSWWVFPVCZCM-SNAWJCMRSA-N |
SMILES isomérico |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C(=O)O)OC |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


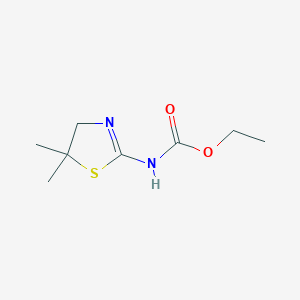
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
